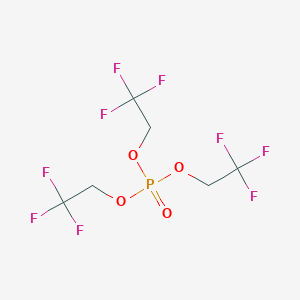

Tris(2,2,2-trifluoroethyl) phosphate

Description

Properties

IUPAC Name |

tris(2,2,2-trifluoroethyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F9O4P/c7-4(8,9)1-17-20(16,18-2-5(10,11)12)19-3-6(13,14)15/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQDTYVODWKHNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OP(=O)(OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F9O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90307499 | |

| Record name | tris(2,2,2-trifluoroethyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358-63-4 | |

| Record name | 358-63-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tris(2,2,2-trifluoroethyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2,2,2-Trifluoroethyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tris(2,2,2-trifluoroethyl) phosphate: A Comprehensive Technical Guide

CAS Number: 358-63-4

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,2,2-trifluoroethyl) phosphate (B84403) (TFP) is a fluorinated organophosphate compound with the chemical formula C₆H₆F₉O₄P.[1] While extensively utilized in materials science, particularly as a flame-retardant additive in lithium-ion battery electrolytes, its direct applications in drug development and biological systems are not well-documented.[2][3] However, its unique chemical properties, including high thermal stability, non-flammability, and its utility as a precursor in the synthesis of complex phosphate esters, make it a molecule of significant interest to medicinal chemists and researchers in chemical biology.[4][5] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of TFP, with a focus on detailed experimental protocols and data presentation to support further research and exploration of its potential in the life sciences.

Chemical and Physical Properties

TFP is a colorless, non-polar organic liquid with low viscosity and surface tension.[4] The presence of nine fluorine atoms imparts high chemical stability, flame retardancy, and excellent antioxidant properties.[4] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 358-63-4 | [1] |

| Molecular Formula | C₆H₆F₉O₄P | [1] |

| Molecular Weight | 344.07 g/mol | [1] |

| Appearance | Colorless liquid | [4] |

| IUPAC Name | tris(2,2,2-trifluoroethyl) phosphate | [1] |

| Density | 1.487 g/mL at 25 °C | |

| Boiling Point | 130-131 °C at 743 mmHg | |

| Refractive Index | n20/D 1.324 | |

| Solubility | Excellent solubility as a non-polar organic compound | [4] |

Synthesis of this compound

A common and efficient method for the synthesis of TFP involves the reaction of 2,2,2-trifluoroethanol (B45653) with phosphorus oxychloride in the presence of an acid-binding agent.[4]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented synthesis method.[4]

Materials:

-

2,2,2-Trifluoroethanol

-

Phosphorus oxychloride

-

Triethylamine (B128534) (or Pyridine)

-

Tetrahydrofuran (THF) (or Toluene)

-

10% Saline solution

-

1% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Activated carbon

-

Nitrogen gas supply

-

Reaction vessel equipped with a stirrer, dropping funnel, and thermometer

Procedure:

-

Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve 330g of 2,2,2-trifluoroethanol and 303.6g of triethylamine in 460mL of THF.

-

Addition of Phosphorus Oxychloride: Cool the reaction mixture to -6°C. Slowly add 153.3g of phosphorus oxychloride dropwise over 4 hours, ensuring the temperature is maintained below -5°C.

-

Reaction: After the addition is complete, allow the mixture to naturally warm to 0°C and maintain this temperature for 1.5 hours.

-

Work-up:

-

Filter the reaction mixture via suction filtration.

-

Wash the filtrate with a 10% saline solution for 30 minutes.

-

Separate the organic phase and wash it with a 1% aqueous sodium bicarbonate solution for 20 minutes.

-

-

Drying and Purification:

-

Separate the organic phase and dry it over anhydrous magnesium sulfate.

-

Add activated carbon for decolorization and then filter.

-

-

Concentration: Concentrate the filtrate under a vacuum of 0.093 MPa. First, concentrate at 45°C for 1 hour, followed by concentration at 60°C for 1 hour to yield the final product, a colorless transparent liquid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Materials Science: A Focus on Lithium-Ion Batteries

The primary application of TFP is as a non-flammable co-solvent or additive in the electrolytes of lithium-ion batteries.[2][3] Its high fluorine content and phosphate group contribute to the formation of a stable solid electrolyte interphase (SEI) on the electrode surfaces, which can improve battery performance and safety.[6]

Experimental Protocol: Preparation and Testing of a TFP-Containing Electrolyte

This protocol outlines the general steps for incorporating TFP into a lithium-ion battery electrolyte and evaluating its performance.

Materials:

-

This compound (TFP)

-

Ethylene carbonate (EC)

-

Propylene carbonate (PC)

-

Ethyl methyl carbonate (EMC)

-

Lithium hexafluorophosphate (B91526) (LiPF₆)

-

Battery-grade graphite (B72142) anode and LiNi₀.₅Co₀.₂Mn₀.₃O₂ (NCM523) cathode

-

Celgard separator

-

Coin cell components (CR2032)

-

Argon-filled glovebox

Procedure:

-

Electrolyte Preparation:

-

Inside an argon-filled glovebox, prepare the baseline electrolyte by dissolving 1.0 M LiPF₆ in a mixture of EC, PC, and EMC (e.g., 3:3:4 by weight).

-

To prepare the TFP-containing electrolyte, mix the desired weight percentage of TFP with the baseline electrolyte. For example, a 20 wt% TFP electrolyte would be prepared by mixing 20g of TFP with 80g of the baseline electrolyte.

-

-

Cell Assembly:

-

Assemble CR2032 coin cells in the glovebox using a graphite anode, an NCM523 cathode, and a Celgard separator.

-

Add a few drops of the prepared electrolyte to the separator to ensure complete wetting.

-

-

Electrochemical Testing:

-

Flammability Test: Conduct a flammability test by exposing a small amount of the electrolyte to an open flame and measuring the self-extinguishing time.

-

Ionic Conductivity: Measure the ionic conductivity of the electrolyte using an electrochemical impedance spectrometer.

-

Cyclic Voltammetry: Perform cyclic voltammetry to determine the electrochemical stability window of the electrolyte.

-

Galvanostatic Cycling: Cycle the assembled coin cells at various C-rates to evaluate the capacity retention, coulombic efficiency, and rate capability.

-

Logical Relationship Diagram: Structure-Function of TFP as a Flame Retardant

Caption: Relationship between the molecular structure of TFP and its function as a flame retardant.

Potential Relevance to Drug Development and Life Sciences

While direct biological applications of TFP are not currently established, its chemical nature suggests potential areas of interest for researchers in drug development:

-

Precursor for Novel Phosphate Prodrugs: Organophosphate esters are a common motif in prodrug design to enhance solubility and cell permeability. The unique reactivity of the trifluoroethoxy groups in TFP could be exploited for the synthesis of novel, unsymmetrical phosphate triesters, which are challenging to prepare by other methods.[5] This could enable the development of new prodrugs with tailored activation mechanisms.

-

Enzyme Inhibitor Scaffolds: Phosphate-containing molecules are known to interact with the active sites of various enzymes, including phosphatases, kinases, and ATPases. The high electronegativity of the fluorine atoms in TFP could influence its binding affinity and selectivity for specific enzyme targets. While TFP itself has not been screened for such activity, it could serve as a starting point for the design of novel enzyme inhibitors.

-

¹⁹F NMR Probe: The presence of nine magnetically equivalent fluorine atoms makes TFP a potential candidate for use as a ¹⁹F NMR probe. ¹⁹F NMR is a powerful technique in drug discovery for studying drug-target interactions and for in vivo imaging, due to the absence of a natural fluorine background signal in biological systems.

Safety and Toxicology

This compound is classified as a flammable liquid and vapor.[7][8] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[7][9] Appropriate personal protective equipment, including gloves, protective clothing, and eye protection, should be worn when handling this compound.[10] All work should be conducted in a well-ventilated area, such as a fume hood.[10]

Conclusion

This compound is a versatile chemical with well-established applications in materials science, particularly in enhancing the safety of lithium-ion batteries. While its role in drug development and the life sciences remains largely unexplored, its unique chemical properties and synthetic utility present intriguing possibilities. The detailed protocols and data provided in this guide are intended to serve as a valuable resource for researchers and scientists, encouraging further investigation into the potential of this and related fluorinated organophosphates in new and innovative applications.

References

- 1. This compound | C6H6F9O4P | CID 303454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. TRIS(2,2,2-TRIFLUOROETHYL)PHOSPHATE | 358-63-4 [chemicalbook.com]

- 4. Synthesis method of tris(2,2,2-trifluoroethyl)phosphate - Eureka | Patsnap [eureka.patsnap.com]

- 5. Selective Transesterification of 2,2,2-Trifluoroethyl Phosphates: Synthesis of Mixed Unsymmetrical Phosphates [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Studies on alkaline phosphatase: Inhibition by phosphate derivatives and the substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methodology for understanding interactions between electrolyte additives and cathodes: a case of the tris(2,2,2-trifluoroethyl)phosphite additive - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 10. 三(2,2,2-三氟乙烷基)亚磷酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

In-Depth Technical Guide to the Physical Properties of Tris(2,2,2-trifluoroethyl) phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,2,2-trifluoroethyl) phosphate (B84403) (TFEPh), also known as Phosphoric Acid Tris(2,2,2-trifluoroethyl) Ester, is a fluorinated organophosphate compound. Its unique properties, imparted by the presence of multiple fluorine atoms, have led to its use in specialized applications, most notably as a flame-retardant additive in the electrolytes of lithium-ion batteries.[1][2] This technical guide provides a comprehensive overview of the core physical properties of TFEPh, including detailed methodologies for their determination and a summary of quantitative data.

Core Physical Properties

The physical characteristics of Tris(2,2,2-trifluoroethyl) phosphate are crucial for its handling, application, and performance. A summary of these properties is presented below.

Data Presentation

The following table summarizes the key physical properties of this compound compiled from various sources.

| Property | Value | Notes and References |

| Molecular Formula | C₆H₆F₉O₄P | [3][4] |

| Molecular Weight | 344.07 g/mol | [3][4] |

| Appearance | Colorless to almost colorless clear liquid | |

| Melting Point | -22 °C | [1] |

| Boiling Point | 186-189 °C | at standard atmospheric pressure[1] |

| 83-86 °C | at 11 mmHg[5][6] | |

| 40 °C | at 0.6 mmHg[1] | |

| Density | 1.56 g/mL | Specific temperature not provided[1] |

| 1.5941 g/mL | at 20 °C[5] | |

| 1.60 g/mL (Specific Gravity 20/20) | ||

| Refractive Index | 1.3200 | at 20 °C[1] |

| 1.32 | at 20 °C[5] | |

| Flash Point | 71 °C | Closed cup[1] |

| Solubility | Described as having excellent solubility and permeability as a non-polar organic compound.[2] |

Experimental Protocols

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow range.

-

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp) or a Thiele tube.

-

Procedure:

-

A small, finely powdered sample of the solidified compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus or attached to a thermometer immersed in the oil bath of a Thiele tube.

-

The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid particle melts is recorded as the completion of melting. The melting point is reported as this range.

-

Boiling Point Determination under Reduced Pressure

For compounds that may decompose at their atmospheric boiling point, the boiling point is determined at a reduced pressure.

-

Apparatus: A vacuum distillation setup including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, a vacuum source (e.g., vacuum pump), and a manometer to measure the pressure.

-

Procedure:

-

The liquid sample is placed in the round-bottom flask with a stir bar or boiling chips.

-

The apparatus is assembled and sealed, ensuring all joints are airtight, often using vacuum grease.

-

The system is evacuated to the desired pressure, which is monitored by the manometer.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

-

Density Measurement

Density is the mass per unit volume of a substance.

-

Apparatus: A pycnometer (a flask with a specific, known volume) and an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the liquid sample, ensuring no air bubbles are present, and the excess liquid is removed. The exterior is carefully cleaned and dried.

-

The filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the liquid (filled weight minus empty weight) by the known volume of the pycnometer. The measurement should be performed at a constant, recorded temperature.

-

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance.

-

Apparatus: A refractometer (e.g., an Abbé refractometer).

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale. The temperature at which the measurement is made is also recorded, as the refractive index is temperature-dependent.

-

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

-

Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens).

-

Procedure:

-

The liquid sample is placed in the test cup of the apparatus.

-

The cup is sealed and the sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, an ignition source is introduced into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the vapors of the liquid ignite with a brief flash.

-

Application Workflow: Role in Lithium-Ion Batteries

This compound is primarily utilized as a flame-retardant additive in the electrolyte of lithium-ion batteries. Its precursor, Tris(2,2,2-trifluoroethyl) phosphite (B83602) (TTFP), is often added to the electrolyte and is then oxidized in-situ to form TFEPh. This process is crucial for improving the safety characteristics of the battery.

Caption: Formation and function of TFEPh in a Li-ion battery.

Logical Relationship: From Phosphite to Phosphate

The conversion of the phosphite additive to the phosphate is a key chemical transformation that occurs during the operation of a lithium-ion battery containing this type of additive. This relationship can be visualized as a simple chemical transformation process.

Caption: Oxidation of the phosphite additive to the phosphate.

References

An In-depth Technical Guide to Tris(2,2,2-trifluoroethyl) phosphate (TFEPh)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,2,2-trifluoroethyl) phosphate (B84403) (TFEPh), also known as phosphoric acid tris(2,2,2-trifluoroethyl) ester, is a fluorinated organophosphate ester. Its chemical structure is characterized by a central phosphate group bonded to three 2,2,2-trifluoroethoxy groups.[1][2] The presence of multiple fluorine atoms imparts unique properties to the molecule, including high chemical and thermal stability, non-flammability, and good dielectric properties.[1][2]

While its applications in drug development are not widely documented, TFEPh is of significant interest in materials science, particularly as a nonflammable electrolyte co-solvent or additive for lithium-ion batteries to enhance their safety and performance.[1] Its excellent solubility, permeability, and antioxidant properties also make it a subject of interest in various chemical and electronic applications.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of TFEPh.

Chemical Structure and Identification

The chemical structure of Tris(2,2,2-trifluoroethyl) phosphate consists of a central phosphorus atom double-bonded to one oxygen atom and single-bonded to three oxygen atoms, each of which is connected to a 2,2,2-trifluoroethyl group.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 358-63-4 | [1] |

| Molecular Formula | C₆H₆F₉O₄P | [1] |

| Molecular Weight | 344.07 g/mol | [1] |

| SMILES | C(C(F)(F)F)OP(=O)(OCC(F)(F)F)OCC(F)(F)F | [1] |

| InChI | InChI=1S/C6H6F9O4P/c7-4(8,9)1-17-20(16,18-2-5(10,11)12)19-3-6(13,14)15/h1-3H2 | [1] |

| InChIKey | ZMQDTYVODWKHNT-UHFFFAOYSA-N | [1] |

| Synonyms | Phosphoric acid tris(2,2,2-trifluoroethyl) ester, TTFPa | [3][4] |

Physicochemical Properties

TFEPh is a colorless, non-polar liquid at room temperature with low viscosity and surface tension.[2][3] It is denser than water and is readily volatilized.[2]

Table 2: Physicochemical Data

| Property | Value | Reference |

| Physical State | Colorless to almost colorless clear liquid | [3] |

| Melting Point | -22 °C | [3][5] |

| Boiling Point | 186-189 °C (at 760 mmHg) | [5] |

| 40 °C (at 0.6 mmHg) | [3][4] | |

| Density | 1.56 g/mL | [5] |

| 1.60 g/mL (at 20 °C) | [3][4] | |

| Refractive Index (n²⁰/D) | 1.320 | [3][5] |

| Flash Point | 60 °C | [3] |

| Purity | ≥96.0% (GC) | [3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of TFEPh involves the reaction of phosphorus oxychloride with 2,2,2-trifluoroethanol (B45653) in the presence of a base to act as an acid scavenger.[6]

Reactants:

-

2,2,2-Trifluoroethanol

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (B128534) (or Pyridine)

-

Anhydrous Tetrahydrofuran (THF) (or Toluene)

-

Anhydrous Magnesium Sulfate

-

Activated Carbon

-

10% Saline solution

-

1% Sodium Bicarbonate solution

Procedure: [6]

-

Under a nitrogen atmosphere, dissolve 2,2,2-trifluoroethanol and triethylamine in anhydrous THF in a reaction vessel equipped with a dropping funnel and a thermometer.

-

Cool the reaction mixture to between -7°C and -5°C.

-

Add phosphorus oxychloride dropwise to the mixture over a period of 4-5 hours, ensuring the temperature is maintained below -5°C.

-

After the addition is complete, allow the mixture to naturally warm to 0°C and maintain this temperature for 1.5-2 hours.

-

Perform suction filtration to remove the triethylamine hydrochloride salt precipitate.

-

Wash the filtrate with a 10% saline solution for 30-40 minutes, then separate the organic phase.

-

Wash the organic phase with a 1% aqueous sodium bicarbonate solution for 20-30 minutes and separate the organic phase.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Add activated carbon to decolorize the solution, then filter to remove the carbon.

-

Concentrate the filtrate under vacuum (0.093 MPa). Initially, concentrate at 40-55°C for 1-1.5 hours, followed by a final concentration step at 60-63°C for 1-2 hours to obtain the final product as a colorless, transparent liquid.

Caption: Experimental workflow for the synthesis of TFEPh.

Analytical Methods

Gas Chromatography (GC): Purity analysis of TFEPh can be performed using gas chromatography. A typical method would involve a capillary column with a non-polar stationary phase (e.g., DB-5) and a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS).

-

Column: 30 m x 0.25 mm I.D. DB-5 fused silica (B1680970) column, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow or linear velocity (e.g., 30 cm/sec).

-

Injector Temperature: 250°C.

-

Detector Temperature: 300°C (NPD or MS transfer line).

-

Oven Program: Start at 60°C, ramp at 4-15°C/min to 300°C, and hold for a sufficient time to ensure elution.

-

Injection: 1-2 µL, splitless mode.

High-Performance Liquid Chromatography (HPLC): Analysis can also be carried out using reverse-phase HPLC. Due to the lack of a strong chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer is required.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol. For MS detection, a volatile buffer like ammonium (B1175870) formate (B1220265) or formic acid can be used.

-

Flow Rate: 1.0 mL/min.

-

Detector: ELSD or Mass Spectrometer.

Spectroscopic Data (Predicted)

Experimentally derived spectra for this compound are not widely available in public databases. The following table presents predicted spectroscopic characteristics based on the known chemical structure and data from analogous organophosphate compounds.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Characteristics |

| ¹H NMR | A single resonance expected for the six equivalent methylene (B1212753) (-CH₂) protons. This signal would appear as a complex multiplet (quartet of doublets) due to coupling with both the three fluorine atoms (³JHF) and the phosphorus atom (³JHP). Expected chemical shift (δ) around 4.5 - 5.0 ppm. |

| ¹³C NMR | Two resonances are expected: • -CH₂- carbon: δ ≈ 65-70 ppm (quartet of doublets due to ¹JCF and ²JCP coupling). • -CF₃ carbon: δ ≈ 120-125 ppm (quartet due to ¹JCF and further splitting due to ³JCP coupling). |

| ³¹P NMR | A single resonance is expected in the proton-decoupled spectrum, characteristic of a phosphate triester. Expected chemical shift (δ) around 0 to -5 ppm (relative to 85% H₃PO₄). |

| ¹⁹F NMR | A single resonance for the nine equivalent fluorine atoms of the -CF₃ groups. This signal would appear as a triplet due to coupling with the two adjacent methylene protons (³JHF). Expected chemical shift (δ) around -75 to -80 ppm (relative to CFCl₃). |

| FT-IR (cm⁻¹) | • P=O stretch: Strong absorption around 1250-1300 cm⁻¹. • P-O-C stretch: Strong absorption around 950-1100 cm⁻¹. • C-F stretch: Strong, broad absorptions around 1100-1200 cm⁻¹. • C-H stretch: Absorptions around 2900-3000 cm⁻¹. |

| Mass Spec. (EI) | • Molecular Ion (M⁺): m/z = 344. • Key Fragments: Loss of a trifluoroethoxy group (-OCH₂CF₃), loss of trifluoroethylene (B1203016) (-H₂C=CF₂), and other fragments resulting from rearrangements and subsequent cleavages of the ester groups. |

Applications and Relevance

The primary application of this compound is as a flame-retardant additive in electrolytes for lithium-ion batteries.[7] The flammability of common organic carbonate solvents used in these batteries is a major safety concern. TFEPh, when added to the electrolyte, can significantly reduce its flammability.[2][7]

Research has shown that TFEPh can act as a flame-retarding cosolvent, though it may also increase the viscosity and decrease the ionic conductivity of the electrolyte.[2] Its high chemical stability and compatibility with electrode materials are advantageous for maintaining battery performance over numerous cycles. The use of TFEPh and similar fluorinated compounds is a key area of research for developing safer, high-performance energy storage devices.

While organophosphates are a broad class of compounds with diverse biological activities, there is limited information in the public domain regarding the specific application of TFEPh in drug development. Its relevance to this field may be indirect, for instance, in the synthesis of more complex fluorinated molecules or as a specialized solvent in certain chemical reactions.

References

A Comprehensive Technical Guide to the Synthesis and Purification of Tris(2,2,2-trifluoroethyl) phosphate (TFEPh)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Tris(2,2,2-trifluoroethyl) phosphate (B84403) (TFEPh), a compound of significant interest in various fields, including as a nonflammable electrolyte additive for Li-ion batteries.[1] This document details the prevalent synthetic methodologies, purification strategies, and essential characterization data, presented in a format tailored for researchers, scientists, and professionals in drug development.

Synthesis of Tris(2,2,2-trifluoroethyl) phosphate

The primary and most widely documented method for the synthesis of this compound is the reaction of phosphorus oxychloride (POCl₃) with 2,2,2-trifluoroethanol (B45653) in the presence of an acid scavenger. This reaction is a nucleophilic substitution at the phosphorus center, where the hydroxyl group of the trifluoroethanol displaces the chlorine atoms of phosphorus oxychloride.

General Reaction Scheme

The overall chemical equation for this synthesis is:

POCl₃ + 3 CF₃CH₂OH + 3 Base → (CF₃CH₂O)₃PO + 3 Base·HCl

An acid scavenger, typically a tertiary amine such as pyridine (B92270) or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise lead to undesirable side reactions.

Experimental Protocol

The following protocols are based on established methodologies and provide a detailed procedure for the laboratory-scale synthesis of TFEPh.

Materials:

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

2,2,2-Trifluoroethanol (TFE)

-

Anhydrous pyridine or triethylamine

-

Anhydrous solvent (e.g., toluene (B28343) or tetrahydrofuran (B95107) (THF))

-

10% Saline solution

-

1% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Activated carbon

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube to protect the reaction from atmospheric moisture. The system is flushed with an inert gas, such as nitrogen or argon.

-

Initial Charging: The flask is charged with 2,2,2-trifluoroethanol and the chosen anhydrous solvent. The acid scavenger (pyridine or triethylamine) is then added to the solution.

-

Cooling: The reaction mixture is cooled to a temperature between -7°C and -5°C using an ice-salt bath.

-

Addition of Phosphorus Oxychloride: Phosphorus oxychloride is added dropwise to the stirred solution via the dropping funnel over a period of 3.5 to 5 hours, ensuring the reaction temperature is maintained below -5°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to naturally warm to 0°C and is then held at this temperature for an additional 1.5 to 2 hours with continuous stirring.

-

Work-up:

-

The reaction mixture is filtered by suction to remove the precipitated hydrochloride salt of the amine base.

-

The filtrate is transferred to a separatory funnel and washed first with a 10% saline solution for 30-40 minutes, and then with a 1% aqueous sodium bicarbonate solution for 20-30 minutes.

-

The organic phase is separated and dried over anhydrous magnesium sulfate.

-

Activated carbon is added to decolorize the solution, which is then filtered.

-

-

Concentration: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The concentration is typically carried out in stages, for instance, at 40-55°C for 1-1.5 hours, followed by a higher temperature of 60-63°C for 1-2 hours at a vacuum of 0.093 MPa, to yield the crude this compound as a colorless transparent liquid.

Quantitative Data for Synthesis

The following table summarizes the quantitative data from two exemplary synthesis protocols.

| Parameter | Example 1 | Example 2 |

| 2,2,2-Trifluoroethanol | 330 g | 350 g |

| Acid Scavenger | 303.6 g (Triethylamine) | 276.5 g (Pyridine) |

| Solvent | 460 mL (THF) | 1000 mL (Toluene) |

| Phosphorus Oxychloride | 153.3 g | 153.3 g |

| Reaction Temperature | -6°C | -7°C |

| POCl₃ Addition Time | 4 hours | 5 hours |

| Holding Time at 0°C | 1.5 hours | 2 hours |

| Product Yield | 319.26 g | 320.75 g |

Purification of this compound

High purity is often a critical requirement for the applications of TFEPh, necessitating further purification beyond the initial work-up.

Fractional Vacuum Distillation

Fractional distillation under reduced pressure is the most common and effective method for purifying liquid compounds with high boiling points, such as TFEPh. This technique separates components based on their differences in boiling points.

Experimental Protocol:

-

Apparatus Setup: A fractional distillation apparatus is assembled, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source with a pressure gauge.

-

Distillation: The crude TFEPh is placed in the distillation flask with boiling chips. The system is evacuated to the desired pressure. The flask is heated gradually.

-

Fraction Collection: Fractions are collected based on the boiling point at the given pressure. Any lower-boiling impurities will distill first. The main fraction is collected at a stable boiling point. It is crucial to monitor the temperature at the head of the column and the pressure of the system closely.

-

Product: The collected main fraction should be high-purity TFEPh. The purity can be assessed by gas chromatography.

Note: Specific pressure and temperature ranges for the fractional distillation of TFEPh are not widely published. However, based on its physical properties, a vacuum in the range of 1-10 mmHg would be appropriate to lower the boiling point to a manageable temperature and prevent decomposition.

Chromatographic Purification

-

Preparative Gas Chromatography (GC): This technique is suitable for thermally stable and volatile compounds. An analytical GC method would first be developed to determine the retention time of TFEPh and any impurities. The conditions would then be scaled up to a preparative GC system with a larger column to allow for the injection of larger sample volumes and collection of the purified TFEPh fraction.

-

Preparative High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive impurities, preparative HPLC is a viable option. A suitable stationary phase (e.g., silica (B1680970) gel for normal-phase or C18 for reversed-phase) and mobile phase would be selected based on the polarity of TFEPh and its impurities. An analytical HPLC method would be developed and then scaled up for preparative purification.

Low-Temperature Crystallization

Given that TFEPh has a melting point of -22°C, purification by crystallization at low temperatures is a theoretical possibility, particularly for removing impurities that remain liquid at these temperatures.[2]

Conceptual Protocol:

-

The liquid TFEPh is cooled in a suitable vessel using a low-temperature bath (e.g., dry ice/acetone).

-

The mixture is held at a temperature just below the melting point to induce crystallization. Seeding with a small crystal of pure TFEPh may be necessary to initiate crystallization.

-

Once a significant amount of solid has formed, the remaining liquid, which is enriched in impurities, is decanted or removed by filtration at low temperature.

-

The solid TFEPh is then allowed to melt, yielding a product of higher purity. This process can be repeated for further purification.

Characterization and Data Presentation

Accurate characterization is essential to confirm the identity and purity of the synthesized TFEPh.

Physical Properties

| Property | Value |

| Molecular Formula | C₆H₆F₉O₄P |

| Molecular Weight | 344.07 g/mol [2] |

| Appearance | Colorless to almost colorless clear liquid[2] |

| Density | 1.564 g/cm³[2] |

| Boiling Point | 176.2°C at 760 mmHg[2] |

| Melting Point | -22°C[2] |

| Flash Point | 60.4°C[2] |

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a quartet for the methylene (B1212753) protons (-CH₂-) due to coupling with the adjacent fluorine atoms and potentially further coupling with the phosphorus atom.

-

³¹P NMR: The phosphorus NMR spectrum should exhibit a single resonance, likely a septet due to coupling with the six equivalent protons of the three trifluoroethyl groups. The chemical shift will be characteristic of a phosphate ester environment.

-

¹⁹F NMR: The fluorine NMR spectrum would show a triplet due to coupling with the adjacent methylene protons.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing purity and confirming the molecular weight of TFEPh. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. A known fragmentation pattern for TFEPh shows a base peak corresponding to the loss of a trifluoroethoxy group.

Safety Precautions

Working with the reagents for TFEPh synthesis requires strict adherence to safety protocols.

-

Phosphorus Oxychloride: Is highly corrosive and reacts violently with water, releasing toxic fumes. It is a lachrymator and can cause severe burns upon contact. All handling must be done in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn.

-

2,2,2-Trifluoroethanol: Is toxic and an irritant. It should be handled with care in a fume hood, and skin and eye contact should be avoided.

-

Pyridine and Triethylamine: Are flammable and have strong, unpleasant odors. They are also irritants. Handle in a fume hood and avoid inhalation of vapors.

-

This compound: Is a flammable liquid and vapor.[3] It causes skin and serious eye irritation.[3] Appropriate PPE should be worn when handling the product.

Visualizations

Synthesis Workflow

Caption: Synthesis Workflow for TFEPh.

Purification Workflow

Caption: Purification Workflow for TFEPh.

References

Solubility of Tris(2,2,2-trifluoroethyl) phosphate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,2,2-trifluoroethyl) phosphate (B84403) (TFEPh) is an organophosphate compound characterized by its high fluorine content. This structure imparts unique properties, including non-flammability and chemical stability, leading to its use in specialized applications such as a flame-retardant additive and a co-solvent in electrolytes for lithium-ion batteries.[1][2] Understanding its solubility in various organic solvents is critical for formulation development, reaction chemistry, and purification processes. This technical guide provides a summary of the available solubility information for TFEPh and details comprehensive experimental protocols for determining its solubility in organic solvents.

While specific quantitative solubility data for Tris(2,2,2-trifluoroethyl) phosphate in a wide range of common organic solvents is not extensively reported in publicly available literature, its chemical nature and applications provide insights into its solubility profile. It is generally described as a non-polar organic compound with excellent solubility and permeability.[3] One source indicates it is "slightly soluble" at 4.1 g/L at 25°C, contextually suggesting water as the solvent.[4] However, another safety data sheet states it is insoluble in water.[5] Its use as a co-solvent in battery electrolytes indicates miscibility with organic carbonates such as ethylene (B1197577) carbonate (EC), propylene (B89431) carbonate (PC), and ethyl methyl carbonate (EMC).[1][6]

Core Data Presentation: Solubility Profile

Due to the limited availability of specific quantitative data, the following table summarizes the qualitative solubility and miscibility of this compound based on available literature. Researchers are encouraged to determine quantitative solubility for their specific applications using the protocols outlined in this guide.

| Solvent Class | Solvent | Solubility/Miscibility | Temperature (°C) | Notes |

| Water | Water | Insoluble / Slightly Soluble (4.1 g/L) | 25 | Contradictory information exists.[4][5] |

| Organic Carbonates | Ethylene Carbonate (EC) | Miscible | Not Specified | Inferred from its use as a co-solvent in Li-ion battery electrolytes.[6] |

| Propylene Carbonate (PC) | Miscible | Not Specified | Inferred from its use as a co-solvent in Li-ion battery electrolytes.[1] | |

| Ethyl Methyl Carbonate (EMC) | Miscible | Not Specified | Inferred from its use as a co-solvent in Li-ion battery electrolytes.[6] | |

| General | Non-polar organic solvents | Generally Soluble | Not Specified | Characterized as a non-polar organic compound with excellent solubility.[3] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining both the qualitative and quantitative solubility of this compound in an organic solvent of interest.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

Objective: To determine if TFEPh is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Materials:

-

This compound

-

Solvent of interest

-

Small test tubes or vials (e.g., 1.5 mL or 4 mL)

-

Vortex mixer

-

Pipettes and/or analytical balance

Procedure:

-

Add approximately 25 mg of this compound to a small test tube.

-

Add 0.75 mL of the organic solvent to the test tube in three portions of 0.25 mL.

-

After each addition, vigorously shake or vortex the test tube for at least 30 seconds.

-

Visually inspect the solution after each addition against a well-lit background to check for the presence of undissolved solid.

-

Record the observation as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination (Equilibrium Method)

This is the standard method for determining the thermodynamic equilibrium solubility.

Objective: To determine the exact concentration of a saturated solution of TFEPh in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Solvent of interest

-

Scintillation vials or other sealable glass containers

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or weight of the organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure the solution is saturated. The required equilibration time should be determined empirically by taking measurements at different time points until the concentration in the supernatant remains constant.

-

-

Sampling and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step should be performed quickly and at the equilibration temperature to avoid precipitation.

-

-

Quantification:

-

Gravimetric Method:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the degradation of TFEPh.

-

Once the solvent is fully evaporated, reweigh the vial. The difference in mass corresponds to the mass of the dissolved TFEPh.

-

Calculate the solubility in g/L or other desired units.

-

-

Chromatographic Method (HPLC/GC):

-

Prepare a series of standard solutions of TFEPh of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using an appropriate HPLC or GC method.

-

Dilute the filtered saturated solution with a known factor using the same solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility by taking the dilution factor into account.

-

-

Mandatory Visualization

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the NMR Spectroscopy of Tris(2,2,2-trifluoroethyl) phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy data for Tris(2,2,2-trifluoroethyl) phosphate (B84403). It includes tabulated spectral data, detailed experimental protocols for data acquisition, and a visual representation of the experimental workflow. This document is intended to serve as a valuable resource for researchers and professionals working with this and similar fluorinated organophosphate compounds.

Introduction to Tris(2,2,2-trifluoroethyl) phosphate

This compound, often abbreviated as TFP or TTFPa, is a non-polar organophosphate compound with the chemical formula C6H6F9O4P. Its structure is characterized by a central phosphate group esterified with three 2,2,2-trifluoroethyl groups. The high fluorine content imparts properties such as high chemical stability, thermal stability, and flame retardancy. Consequently, it finds applications as a nonflammable electrolyte in lithium-ion batteries and as a ligand in organometallic chemistry. A thorough understanding of its NMR spectral properties is crucial for its characterization, purity assessment, and for studying its interactions in various chemical systems.

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of this compound. The presence of four NMR-active nuclei, ¹H, ¹³C, ¹⁹F, and ³¹P, provides a wealth of structural information. The following tables summarize the expected and observed NMR data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~4.5 - 4.7 | Quartet of doublets (qd) | ³J(H,F) ≈ 8-9, ³J(H,P) ≈ 7-8 | -O-CH₂-CF₃ |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~64 - 66 | Quartet of doublets (qd) | ²J(C,F) ≈ 35-38, ²J(C,P) ≈ 6-8 | -O-CH₂-CF₃ |

| ~122 - 124 | Quartet of doublets (qd) | ¹J(C,F) ≈ 275-280, ³J(C,P) ≈ 4-6 | -O-CH₂-CF₃ |

Table 3: ¹⁹F NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~ -74 to -76 | Triplet of doublets (td) | ³J(F,H) ≈ 8-9, ⁴J(F,P) ≈ 1-2 | -O-CH₂-CF₃ |

Table 4: ³¹P NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~ -2 to -4 | Septet or multiplet | ³J(P,H) ≈ 7-8 | P=O |

Experimental Protocols

The acquisition of high-quality NMR data for this compound requires careful sample preparation and the selection of appropriate experimental parameters.

Sample Preparation

-

Solvent Selection : Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like this compound.

-

Concentration :

-

For ¹H NMR: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

For ¹³C and ³¹P NMR: A higher concentration of 20-50 mg in 0.5-0.7 mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

-

Internal Standard :

-

For ¹H and ¹³C NMR, tetramethylsilane (B1202638) (TMS) is typically used as the internal standard (0 ppm).

-

For ¹⁹F NMR, an external standard such as trifluorotoluene or hexafluorobenzene (B1203771) placed in a sealed capillary can be used.

-

For ³¹P NMR, 85% phosphoric acid is used as an external standard (0 ppm).

-

-

Sample Filtration : To ensure a homogeneous magnetic field, it is advisable to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

NMR Data Acquisition

The following are general guidelines for setting up NMR experiments on a standard spectrometer.

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 10-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

¹³C{¹H} NMR (Proton Decoupled):

-

Pulse Program: Standard proton-decoupled single-pulse experiment.

-

Spectral Width: 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the concentration.

¹⁹F NMR:

-

Pulse Program: Standard single-pulse experiment, often with proton decoupling.

-

Spectral Width: A wide spectral width of at least 50 ppm should be used initially.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64.

³¹P{¹H} NMR (Proton Decoupled):

-

Pulse Program: Standard proton-decoupled single-pulse experiment.

-

Spectral Width: A wide spectral width of 100-200 ppm should be used initially.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 64-256.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive NMR analysis of this compound.

Caption: Workflow for NMR analysis of this compound.

An In-depth Technical Guide to the FT-IR Analysis of Tris(2,2,2-trifluoroethyl) phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) analysis of Tris(2,2,2-trifluoroethyl) phosphate (B84403). This document outlines the predicted spectral characteristics of the molecule, a detailed experimental protocol for its analysis, and a workflow for spectral acquisition and interpretation. Tris(2,2,2-trifluoroethyl) phosphate is an organophosphorus compound with applications as a flame retardant, particularly in the development of safer electrolytes for lithium-ion batteries. Understanding its vibrational properties through FT-IR spectroscopy is crucial for quality control, stability studies, and for understanding its interactions in various chemical systems.

Predicted FT-IR Spectral Data

While a publicly available, experimentally verified FT-IR spectrum with full peak assignments for this compound is not readily accessible in the literature, a predictive analysis based on the characteristic vibrational frequencies of its constituent functional groups can be made. The primary vibrational modes expected are from the P=O (phosphoryl), P-O-C (phosphate ester), C-C, C-H, and C-F bonds.

Below is a table summarizing the predicted FT-IR vibrational frequencies and their assignments for this compound.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Predicted Intensity |

| ~2980 - 2900 | C-H stretching (from the ethyl groups) | Medium to Weak |

| ~1470 - 1440 | CH₂ scissoring/bending | Medium |

| ~1300 - 1250 | P=O stretching (phosphoryl group) | Strong |

| ~1250 - 1100 | C-F stretching (strong, broad, multiple bands) | Strong |

| ~1050 - 970 | P-O-C stretching (asymmetric and symmetric) | Strong |

| ~850 - 750 | C-C stretching | Medium to Weak |

Experimental Protocol: ATR-FT-IR Analysis of Neat this compound

This protocol details the procedure for obtaining an FT-IR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid sample analysis.

Instrumentation and Materials

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or a mercury cadmium telluride (MCT) detector.

-

ATR Accessory: A single-reflection or multi-reflection ATR accessory with a diamond or zinc selenide (B1212193) (ZnSe) crystal.

-

Sample: Neat this compound (liquid).

-

Cleaning Supplies: Reagent-grade isopropanol (B130326) or ethanol (B145695) and lint-free laboratory wipes.

-

Personal Protective Equipment (PPE): Safety goggles, gloves.

Instrument Preparation and Background Collection

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

-

Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or ethanol. Allow the solvent to fully evaporate.

-

Record a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself. The background is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans.

Sample Analysis

-

Apply a small drop of neat this compound directly onto the center of the clean, dry ATR crystal. Ensure the crystal surface is completely covered by the liquid sample.

-

If using an ATR accessory with a pressure clamp, lower the clamp to ensure good contact between the sample and the crystal. Apply consistent pressure as recommended by the instrument manufacturer.

-

Acquire the FT-IR spectrum of the sample using the same parameters as the background scan (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Processing and Analysis

-

Baseline correct the resulting spectrum to remove any broad background features.

-

Identify and label the major absorption peaks.

-

Compare the observed peak positions with the predicted values in the data table and with spectra of related organophosphorus compounds to assign the vibrational modes.

Post-Analysis Cleanup

-

Retract the pressure clamp if one was used.

-

Carefully remove the liquid sample from the ATR crystal using a clean, dry, lint-free wipe.

-

Clean the ATR crystal thoroughly with a lint-free wipe dampened with isopropanol or ethanol.

-

Perform a final wipe with a dry, lint-free cloth to ensure the crystal is clean and ready for the next user.

Visualizations

Experimental Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of a liquid sample like this compound using an ATR accessory.

Logical Relationship of FT-IR Data Interpretation

This diagram outlines the logical steps involved in interpreting the FT-IR spectrum of a molecule like this compound.

An In-depth Technical Guide to the Thermal Decomposition of Tris(2,2,2-trifluoroethyl) phosphate

Disclaimer: Detailed experimental data on the thermal decomposition of pure Tris(2,2,2-trifluoroethyl) phosphate (B84403) (TFEPa) is not extensively available in peer-reviewed literature. This guide is a synthesis of information on its general properties, the thermal behavior of analogous organophosphate esters and fluorinated compounds, and standardized analytical methodologies. The proposed decomposition pathways and products are hypothetical and based on established principles of organic and organophosphorus chemistry.

Introduction

Tris(2,2,2-trifluoroethyl) phosphate (TFEPa) is a fluorinated organophosphate ester recognized for its non-flammable nature and high thermal stability.[1] These properties have led to its primary application as a flame-retardant additive in the electrolytes of lithium-ion batteries to enhance their safety characteristics.[2][3] Understanding the thermal decomposition behavior of TFEPa is crucial for predicting its performance at elevated temperatures, assessing potential hazards, and identifying its environmental fate. This technical guide provides a comprehensive overview of the expected thermal decomposition of TFEPa, including hypothesized decomposition products, proposed reaction pathways, and detailed experimental protocols for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of TFEPa is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₆H₆F₉O₄P |

| Molecular Weight | 344.07 g/mol |

| Appearance | Colorless transparent liquid[4] |

| CAS Number | 358-63-4 |

Thermal Stability and Decomposition Profile

While specific TGA/DSC data for pure TFEPa is not publicly available, its function as a high-temperature stabilizing and flame-retardant additive suggests a high decomposition temperature, likely in excess of 200°C. The thermal decomposition of alkyl phosphate esters generally proceeds through the cleavage of the P-O and C-O bonds.[5] For TFEPa, the presence of highly electronegative fluorine atoms on the ethyl groups is expected to influence the bond strengths and the subsequent decomposition mechanism.

Hypothesized Thermal Decomposition Pathway

The thermal decomposition of TFEPa is likely initiated by the homolytic cleavage of the P-O or C-O bonds. The trifluoroethyl group can influence the reaction pathway. A proposed general decomposition pathway is illustrated below.

Caption: Proposed thermal decomposition pathway for TFEPa.

Hypothesized Decomposition Products

Based on the structure of TFEPa and the general decomposition mechanisms of organophosphates and fluorinated compounds, a range of products can be anticipated.[5][6] These are summarized in Table 2.

Table 2: Hypothesized Thermal Decomposition Products of TFEPa

| Product Class | Specific Examples | Expected Analytical Signature (m/z for GC-MS) |

| Volatile Fluorocarbons | 1,1,1-Trifluoroethane (CF₃CH₃) | 84, 69, 65 |

| Trifluoroethene (CF₂=CHF) | 82, 63, 31 | |

| Phosphorus Compounds | Phosphoric acid | 98, 80, 65 |

| Pyrophosphoric acid derivatives | Varies | |

| Oxygenated Products | Carbonyl fluoride (B91410) (COF₂) | 66, 47 |

| Trifluoroacetaldehyde (CF₃CHO) | 98, 69, 29 | |

| Solid Residue | Polyphosphoric acid | Not volatile |

Recommended Experimental Protocols

To definitively characterize the thermal decomposition of TFEPa, a suite of analytical techniques should be employed. A general experimental workflow is depicted below.

Caption: General experimental workflow for thermal analysis.

-

Objective: To determine the thermal stability and decomposition temperature range of TFEPa by measuring mass loss as a function of temperature.

-

Instrumentation: A thermogravimetric analyzer.

-

Procedure:

-

Accurately weigh 5-10 mg of TFEPa into an alumina (B75360) or platinum crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Record the sample mass and temperature continuously throughout the experiment.

-

Analyze the resulting TGA curve to determine the onset temperature of decomposition (Tonset) and the temperatures of maximum mass loss rate.

-

-

Objective: To measure the heat flow associated with the thermal transitions of TFEPa, such as melting, boiling, and decomposition.

-

Instrumentation: A differential scanning calorimeter.

-

Procedure:

-

Accurately weigh 2-5 mg of TFEPa into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample from ambient temperature to a temperature beyond its decomposition point (as determined by TGA) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen at 20-50 mL/min).

-

Record the differential heat flow between the sample and the reference.

-

Analyze the resulting DSC thermogram to identify endothermic (melting, boiling) and exothermic (decomposition) events and determine their peak temperatures and enthalpies. This follows general principles outlined in standards such as ASTM E537.[2][7]

-

-

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of TFEPa.

-

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

-

Procedure:

-

Place a small amount of TFEPa (e.g., 0.1-0.5 mg) into a pyrolysis sample cup.

-

Introduce the sample cup into the pyrolyzer, which is interfaced with the GC injector.

-

Pyrolyze the sample at a set temperature (e.g., determined from TGA data, such as the temperature of maximum decomposition rate) for a short duration (e.g., 10-30 seconds).

-

The volatile pyrolysis products are swept by a carrier gas (e.g., helium) onto the GC column.

-

Separate the pyrolysis products using a suitable GC temperature program (e.g., initial temperature of 40°C, ramped to 300°C at 10-20°C/min).[8]

-

Detect and identify the separated compounds using the mass spectrometer by comparing their mass spectra to spectral libraries (e.g., NIST).

-

Conclusion

This compound is a thermally stable compound, a property that is critical for its application as a flame-retardant additive. While detailed studies on its decomposition in the pure state are scarce, this guide provides a scientifically grounded framework for understanding its thermal behavior. The proposed decomposition pathways suggest the formation of various volatile fluorinated and phosphorus-containing species, which can be identified using the detailed experimental protocols provided. Further empirical research is necessary to validate these hypotheses and to fully elucidate the complex thermal decomposition mechanism of TFEPa.

References

- 1. shimadzu.com [shimadzu.com]

- 2. store.astm.org [store.astm.org]

- 3. Thermal Stability Tester: Understanding - zeal [zealinstruments.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. turi.org [turi.org]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. Simultaneous Screening of Major Flame Retardants and Plasticizers in Polymer Materials Using Pyrolyzer/Thermal Desorption Gas Chromatography Mass Spectrometry (Py/TD–GC–MS) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrochemical Stability of Tris(2,2,2-trifluoroethyl) phosphate (TTFP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,2,2-trifluoroethyl) phosphate (B84403) (TTFP), a non-flammable organophosphate, is a promising electrolyte additive and co-solvent for enhancing the safety of high-energy-density lithium-ion batteries. Its primary function is to mitigate the flammability of conventional carbonate-based electrolytes, a critical safety concern in battery technology. This technical guide provides a comprehensive overview of the electrochemical stability of TTFP, detailing its performance characteristics and the experimental protocols used for its evaluation. While direct quantitative values for the electrochemical stability window of pure TTFP are not extensively reported in the literature, its behavior as part of electrolyte formulations provides significant insights into its operational limits.

Electrochemical Performance and Properties

The addition of TTFP to standard battery electrolytes influences several key performance metrics. The following tables summarize the quantitative data available from various studies, highlighting the trade-offs between safety enhancement and electrochemical performance.

Table 1: Effect of TTFP Concentration on Electrolyte Conductivity

| TTFP Concentration (wt%) | Base Electrolyte | Ionic Conductivity (mS/cm) | Temperature (°C) |

| 0 | 1 M LiPF6 in EC/DMC (1:1 by wt) | ~9.5 | 25 |

| 10 | 1 M LiPF6 in EC/DMC (1:1 by wt) | ~7.0 | 25 |

| 20 | 1 M LiPF6 in EC/DMC (1:1 by wt) | ~5.5 | 25 |

| 30 | 1 M LiPF6 in GBL | 7.40 | Room Temperature |

| 0 | 1 M LiPF6 in EC/PC/EMC (3:3:4 by wt) | ~8.0 | 25 |

| 15 | 1 M LiPF6 in EC/PC/EMC (3:3:4 by wt) | ~7.0 | 25 |

Table 2: Performance of Graphite/LiNi₀.₅Co₀.₂Mn₀.₃O₂ Full Cells with TTFP-Containing Electrolytes

| TTFP Concentration (wt%) | Base Electrolyte | Cycle Number | Capacity Retention (%) | Coulombic Efficiency (%) |

| 0 | 1 M LiPF6 in EC/DMC (1:1 by wt) | 200 | < 90 | Not specified |

| 30 | 1 M LiPF6 in GBL + 3 wt% LiDFOB | 200 | 90.8 | Not specified |

Electrochemical Stability Window

The electrochemical stability window (ESW) defines the voltage range over which an electrolyte remains stable without undergoing significant oxidation or reduction. For battery electrolytes, a wide ESW is crucial to accommodate high-voltage cathodes and low-voltage anodes.

The primary method for determining the ESW of an electrolyte is through voltammetric techniques, specifically Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV).

Experimental Protocol: Determination of the Electrochemical Stability Window

The following section details a generalized experimental protocol for determining the electrochemical stability window of an electrolyte using Linear Sweep Voltammetry.

Objective

To determine the anodic and cathodic stability limits of an electrolyte formulation containing Tris(2,2,2-trifluoroethyl) phosphate.

Materials and Equipment

-

Electrochemical Cell: A three-electrode setup is typically used.[3][4] This consists of a working electrode, a reference electrode, and a counter electrode.

-

Working Electrode: An inert material with a high surface area and good conductivity is chosen to avoid interfering reactions. Common choices include platinum (Pt), glassy carbon (GC), or stainless steel (SS).[5]

-

Reference Electrode: A stable reference is essential for accurate potential measurements. In lithium-ion battery research, a lithium metal electrode (Li/Li⁺) is the standard.[5]

-

Counter Electrode: Lithium metal foil is also typically used as the counter electrode.[5]

-

Electrolyte: The electrolyte solution to be tested, for example, 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), and TTFP.

-

Separator: A microporous membrane (e.g., Celgard) to prevent short circuits between the electrodes.

-

Potentiostat/Galvanostat: An instrument capable of performing Linear Sweep Voltammetry.

-

Glovebox: An inert atmosphere (e.g., argon-filled) with low moisture and oxygen levels is crucial for assembling the electrochemical cell, as many electrolyte components and lithium metal are highly reactive.

Procedure

-

Cell Assembly (inside a glovebox):

-

Place the working electrode at the bottom of the cell.

-

Add a few drops of the electrolyte to wet the electrode surface.

-

Place the separator on top of the working electrode.

-

Add more electrolyte to saturate the separator.

-

Place the lithium metal counter electrode on top of the separator.

-

Position the lithium metal reference electrode in close proximity to the working electrode without touching it.

-

Seal the cell to ensure an airtight environment.

-

-

Linear Sweep Voltammetry Measurement:

-

Connect the cell to the potentiostat.

-

Anodic Stability Scan:

-

Set the potentiostat to perform a linear sweep from the open-circuit voltage (OCV) to a high positive potential (e.g., 6.0 V vs. Li/Li⁺).

-

A slow scan rate (e.g., 0.1 to 1.0 mV/s) is typically used to allow for the detection of subtle decomposition currents.[5]

-

Record the current response as a function of the applied potential.

-

-

Cathodic Stability Scan:

-

Using a fresh cell, set the potentiostat to perform a linear sweep from the OCV to a negative potential (e.g., -0.5 V vs. Li/Li⁺).

-

Use the same slow scan rate as in the anodic scan.

-

Record the current response.

-

-

-

Data Analysis:

-

Plot the current density (current divided by the electrode area) versus the potential for both the anodic and cathodic scans.

-

The potential at which a significant and sustained increase in current is observed is defined as the stability limit. A current density cutoff (e.g., 0.01 mA/cm²) is often used to determine this onset potential.

-

Visualization of the Experimental Workflow

Caption: Workflow for determining the electrochemical stability window.

Signaling Pathways and Logical Relationships

The determination of the electrochemical stability window is a logical process that can be visualized as a decision tree based on the experimental outcomes.

Caption: Logical flow for defining the electrochemical stability window.

Conclusion

This compound is a valuable component for developing safer, non-flammable electrolytes for lithium-ion batteries. While its primary role is to enhance safety, its electrochemical stability is a critical factor for its practical application. The indirect evidence suggests a high anodic stability, making it compatible with next-generation high-voltage cathode materials. The standardized experimental protocols outlined in this guide, based on Linear Sweep Voltammetry, provide a robust framework for the quantitative determination of its electrochemical stability window. Further research to establish the precise anodic and cathodic limits of TTFP in various electrolyte formulations will be crucial for optimizing its use in advanced energy storage systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Methodology for understanding interactions between electrolyte additives and cathodes: a case of the tris(2,2,2-trifluoroethyl)phosphite additive - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. ossila.com [ossila.com]

- 4. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

theoretical studies of Tris(2,2,2-trifluoroethyl) phosphate electrolytes

An In-depth Technical Guide on Theoretical Studies of Tris(2,2,2-trifluoroethyl) phosphate (B84403) (TFEP) Electrolytes

Introduction

Tris(2,2,2-trifluoroethyl) phosphate (TFEP) has emerged as a highly promising solvent for lithium-ion battery electrolytes, primarily due to its nonflammable nature, which addresses critical safety concerns associated with conventional carbonate-based electrolytes. Its high thermal stability and wide electrochemical window make it a candidate for high-voltage applications. Theoretical and computational studies, leveraging methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have been instrumental in elucidating the molecular-level interactions and transport phenomena that govern the performance of TFEP-based electrolytes. This guide provides a comprehensive overview of these theoretical investigations, targeting researchers and scientists in the field of energy storage and materials science.

Core Theoretical Methodologies

Theoretical studies of TFEP electrolytes predominantly employ DFT and MD simulations to understand their behavior from the atomic scale upwards.

-

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of TFEP electrolytes, DFT is crucial for calculating:

-

Binding and Solvation Energies: Determining the strength of the interaction between the lithium cation (Li⁺) and TFEP molecules, as well as with the anions of the dissolved lithium salt.

-

Electrochemical Stability: Predicting the oxidation and reduction potentials of the TFEP molecule to define the electrolyte's electrochemical stability window.

-

Decomposition Pathways: Investigating the reaction mechanisms of TFEP decomposition at the electrode surfaces, which is critical for understanding the formation of the solid electrolyte interphase (SEI).

-

-

Molecular Dynamics (MD) Simulations: MD simulations are a computational method for studying the physical movements of atoms and molecules. For TFEP electrolytes, MD simulations are used to explore:

-

Solvation Structure: Revealing the coordination number and arrangement of TFEP molecules and anions around the Li⁺ ions in the liquid phase.

-

Transport Properties: Calculating key performance indicators such as ionic conductivity and viscosity by simulating the movement of ions and solvent molecules over time.

-

Structural Dynamics: Analyzing the residence time of solvent molecules in the Li⁺ solvation shell and the overall structural evolution of the electrolyte.

-

Key Theoretical Findings

Li⁺ Solvation Structure

Theoretical studies have shown that the solvation of Li⁺ in TFEP is significantly influenced by the bulky nature of the TFEP molecule and the type of anion from the lithium salt.

-

Coordination: DFT calculations and spectroscopic studies suggest that in solutions containing lithium bis(trifluoromethanesulfonyl)imide (LiTFSA), the Li⁺ ion is primarily coordinated by two TFEP molecules and one TFSA⁻ anion, forming a [Li(TFEP)₂(TFSA)] complex[1]. This indicates that the anion is directly involved in the primary solvation shell, forming contact ion pairs (CIPs)[1].

-